molecular formula C15H14F2OS B14036897 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol CAS No. 138508-63-1

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B14036897
CAS No.: 138508-63-1
M. Wt: 280.3 g/mol
InChI Key: BBYOLXAJJSQLQO-UHFFFAOYSA-N
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Description

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol is an organosulfur compound characterized by a central ethanol backbone substituted with a sulfanyl group linked to a bis(4-fluorophenyl)methyl moiety. This structure combines the hydrophobicity of fluorinated aromatic rings with the reactivity of a thioether and the polarity of an alcohol.

Properties

CAS No.

138508-63-1

Molecular Formula

C15H14F2OS

Molecular Weight

280.3 g/mol

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfanyl]ethanol

InChI

InChI=1S/C15H14F2OS/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15,18H,9-10H2

InChI Key

BBYOLXAJJSQLQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol typically involves the reaction of bis(4-fluorophenyl)methanol with ethanethiol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of ethanethiol and the carbon atom of bis(4-fluorophenyl)methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or the thioether linkage is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following compounds share core structural motifs with 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol but differ in substituents, oxidation states, or aromatic systems:

Compound Name Key Substituents Sulfur Oxidation State Molecular Weight CAS Number Reference ID
This compound (Target) Bis(4-fluorophenyl)methyl Sulfanyl (-S-) ~358.3 (calc.) Not provided -
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol 4-Chlorobenzyl, bis(4-fluorophenyl) Sulfanyl (-S-) 390.87 303152-11-6
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol 4-Bromo-2-fluorophenyl Sulfanyl (-S-) 265.15 1156381-32-6
1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol Bis(4-chlorophenyl), 4-fluorophenylsulfanyl Sulfanyl (-S-) 393.30 303152-19-4
2-(4-Chlorobenzenesulfinyl)-1,1-diphenylethan-1-ol 4-Chlorophenylsulfinyl, diphenyl Sulfinyl (-SO-) 356.86 251307-41-2

Key Observations :

  • Fluorine vs. Chlorine/Bromine : Fluorine's electron-withdrawing nature enhances stability and influences reactivity compared to chlorine or bromine analogs .
  • Aromatic Systems: Bis(4-fluorophenyl) groups increase hydrophobicity and steric bulk compared to mono-substituted analogs (e.g., 4-bromo-2-fluorophenyl in ).
  • Sulfur Oxidation State : Sulfanyl (-S-) groups (as in the target compound) are more nucleophilic than sulfinyl (-SO-) derivatives (e.g., ), which may alter redox behavior and biological activity.

Physicochemical Properties

  • Molecular Weight: The target compound (estimated ~358.3 g/mol) falls between lower-weight analogs like 2-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol (265.15 g/mol) and higher-weight derivatives such as 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (390.87 g/mol) .
  • Physical State : Analogs with fewer aromatic groups (e.g., ) are liquids at room temperature, while bulkier derivatives (e.g., ) are likely solids.
  • Stability: Fluorinated compounds generally exhibit enhanced thermal and oxidative stability. For example, 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol requires storage in dark, dry conditions , suggesting sensitivity to light and moisture.

Biological Activity

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol, also known as a member of the organosulfur compounds, has garnered attention in recent years due to its potential biological activities. This compound possesses a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16F2OS
  • IUPAC Name : this compound

This compound features a sulfur atom bonded to two fluorinated phenyl groups and an alcohol functional group, which may influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds with sulfur functionalities often exhibit antioxidant properties. The presence of the fluorinated phenyl groups may enhance the electron-donating ability of the compound, potentially leading to increased radical scavenging activity. Studies have shown that organosulfur compounds can modulate oxidative stress pathways, providing protective effects against cellular damage.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Organosulfur compounds are known for their ability to induce apoptosis in cancer cells. For instance, similar structures have been observed to activate caspase pathways, leading to programmed cell death in various cancer cell lines. Further investigation is warranted to elucidate the specific mechanisms by which this compound may exert its anticancer effects.

Neuroprotective Effects

There is emerging evidence that certain organosulfur compounds can provide neuroprotection. The mechanism may involve modulation of neuroinflammatory processes and inhibition of apoptotic pathways in neuronal cells. Given the structural similarities with other neuroprotective agents, it is plausible that this compound could exhibit similar properties.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant activity of organosulfur compounds, highlighting their potential in reducing oxidative stress in vitro.
Study 2 Evaluated the cytotoxic effects of related compounds on cancer cell lines, demonstrating significant apoptosis induction.
Study 3 Assessed neuroprotective effects in animal models, showing reduced neuroinflammation and improved cognitive function following treatment with sulfur-containing compounds.

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